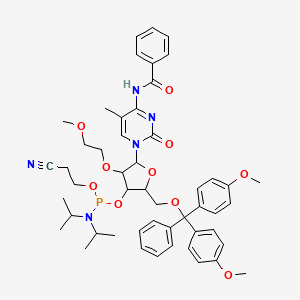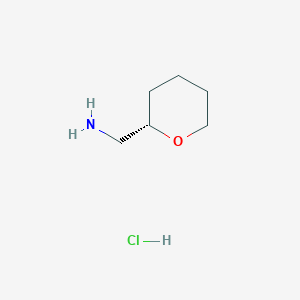
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is a derivative of cytidine, modified to enhance its stability and functionality in various biochemical applications. It is particularly valuable in the synthesis of DNA and RNA sequences, where it serves as a building block for creating modified oligonucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Benzoylation: The amino group at the N4 position is benzoylated to form N4-benzoylcytidine.
Methylation: The 2’-hydroxyl group is methylated to enhance the stability of the nucleoside.
Phosphitylation: The 3’-hydroxyl group is converted to a phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of oligonucleotides with high purity and yield. The process is carried out under controlled conditions to ensure the integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The phosphoramidite group can react with nucleophiles to form phosphite triesters.
Oxidation Reactions: The phosphite triesters can be oxidized to form stable phosphate triesters.
Deprotection Reactions: The DMT and benzoyl protecting groups can be removed under acidic conditions to yield the free nucleoside.
Common Reagents and Conditions
Substitution: Typically involves the use of tetrazole as an activator.
Oxidation: Commonly performed using iodine in the presence of water and pyridine.
Deprotection: Achieved using trichloroacetic acid in dichloromethane.
Major Products
Phosphite Triesters: Formed during the initial substitution reaction.
Phosphate Triesters: Result from the oxidation of phosphite triesters.
Free Nucleoside: Obtained after deprotection of the DMT and benzoyl groups.
Aplicaciones Científicas De Investigación
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite is widely used in scientific research, particularly in the following areas:
Chemistry: Utilized in the synthesis of modified oligonucleotides for various applications, including the study of nucleic acid interactions and the development of novel therapeutic agents.
Biology: Employed in the creation of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing studies.
Medicine: Used in the development of nucleic acid-based drugs, such as antisense therapies and RNA interference (RNAi) therapeutics.
Industry: Applied in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Mecanismo De Acción
The mechanism of action of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. Once incorporated, the modified nucleoside can enhance the stability and binding affinity of the oligonucleotide to its target sequence. This is particularly useful in antisense and RNAi applications, where the modified oligonucleotide can effectively bind to and inhibit the expression of specific genes.
Comparación Con Compuestos Similares
N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite is unique due to its specific modifications, which confer enhanced stability and functionality. Similar compounds include:
N4-Benzoyl-5’-O-DMT-2’-deoxycytidine 3’-CE phosphoramidite: Lacks the 2’-O-methyl modification, resulting in lower stability.
N4-Benzoyl-5’-O-DMT-2’-fluoro-2’-deoxycytidine 3’-CE phosphoramidite: Contains a fluorine atom at the 2’ position, providing different stability and binding properties.
N4-Benzoyl-5’-O-DMT-2’-O-methyluridine 3’-CE phosphoramidite: Similar structure but with uridine instead of cytidine, used for different applications in oligonucleotide synthesis.
These comparisons highlight the unique properties of N4-Benzoyl-5’-O-DMT-2’-O-methylcytidine 3’-CE phosphoramidite, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(63-29-15-28-51)65-44-43(33-62-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)64-48(45(44)61-31-30-58-6)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIGVMLIIDVDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H60N5O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
922.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(4-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239162.png)
![7-(3,4-dichlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8239169.png)
![4,5,6,7-Tetrahydrofuro[2,3-c]pyridine hydrochloride](/img/structure/B8239177.png)



![(7-Chlorothieno[3,2-b]pyridin-2-yl)methanol](/img/structure/B8239200.png)



![[rel-(2R,8R)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8239243.png)
